3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol
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Overview
Description
“3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol” is a chemical compound with the CAS Number: 1909287-68-8 . It has a molecular weight of 188.27 . The IUPAC name for this compound is (1s,3s)-3- (2- (tert-butoxy)ethoxy)cyclobutan-1-ol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H20O3/c1-10 (2,3)13-5-4-12-9-6-8 (11)7-9/h8-9,11H,4-7H2,1-3H3/t8-,9+ . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Tin(IV) Chloride Catalyzed Cycloaddition Reactions
Cycloaddition reactions between 3-ethoxycyclobutanones and allyltrialkylsilanes catalyzed by tin(IV) chloride produce various cyclohexanone derivatives, showcasing the utility of cyclobutanol derivatives in synthetic chemistry for constructing complex molecular frameworks (Matsuo et al., 2009).
Synthesis and Ring Enlargement of Silacyclobutanes
2-Ethoxycarbonyl-1-silacyclobutanes, synthesized through intramolecular C–H insertion and capable of undergoing thermal ring expansion, illustrate the versatility of cyclobutanol derivatives in the formation of cyclic compounds with potential applications in materials science and organic synthesis (Maas & Bender, 2000).
Scale-up Synthesis Using Continuous Photo Flow Chemistry
The scale-up synthesis of cyclobutane derivatives using continuous photo flow chemistry for the preparation of deuterium-labeled compounds demonstrates the application of cyclobutanol derivatives in the development of biologically active compounds and materials science. This process highlights the importance of cyclobutanol derivatives in pharmaceutical and analytical chemistry (Yamashita et al., 2019).
Titanocene Catalyzed Cyclizations
The use of cyclobutanes via 4-exo cyclization of radicals generated by titanocene(III) chlorides to epoxides, facilitating the synthesis of cyclobutanes, emphasizes the role of cyclobutanol derivatives in radical chemistry for creating complex cyclic structures with potential applications in material science and synthetic organic chemistry (Friedrich et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxy]ethoxy]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-10(2,3)13-5-4-12-9-6-8(11)7-9/h8-9,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOOKVICYGQETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1CC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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